3-(2-Oxoquinolin-1(2H)-yl)propanenitrile
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Overview
Description
3-(2-Oxoquinolin-1(2H)-yl)propanenitrile is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxoquinolin-1(2H)-yl)propanenitrile typically involves the reaction of 2-oxoquinoline with a suitable nitrile compound. One common method is the condensation reaction between 2-oxoquinoline and acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxoquinolin-1(2H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxoquinolin-1(2H)-yl)propanenitrile involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antimicrobial Activity: It inhibits the growth of bacteria and viruses by interfering with their DNA replication and protein synthesis.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerase, which is essential for DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Oxoquinoline: A precursor to 3-(2-Oxoquinolin-1(2H)-yl)propanenitrile with similar biological activities.
Quinoline N-oxide: An oxidized derivative with enhanced antimicrobial properties.
Aminoquinoline: A reduced derivative with potential antimalarial activity.
Uniqueness
This compound is unique due to its nitrile group, which allows for further functionalization and derivatization. This makes it a versatile compound for the synthesis of a wide range of biologically active molecules .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(2-oxoquinolin-1-yl)propanenitrile |
InChI |
InChI=1S/C12H10N2O/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,9H2 |
InChI Key |
BERHAXSVTSSRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCC#N |
Origin of Product |
United States |
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